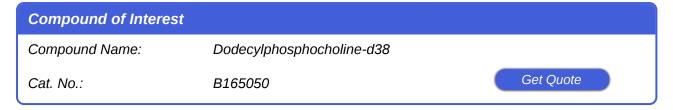


Dodecylphosphocholine-d38 for NMR Studies: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Dodecylphosphocholine-d38** (DPC-d38), a perdeuterated zwitterionic detergent indispensable for high-resolution solution Nuclear Magnetic Resonance (NMR) spectroscopy studies of membrane proteins. Its unique properties facilitate the formation of small, stable micelles that mimic a membrane environment, enabling the structural and dynamic analysis of challenging biological macromolecules.

Core Concepts: The Role of DPC-d38 in Membrane Protein NMR

Solution NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of proteins at atomic resolution. However, integral membrane proteins present a significant challenge due to their hydrophobic nature, which necessitates a membrane-mimicking environment for proper folding and stability. DPC-d38 micelles provide such an environment, offering several key advantages:

- Solubilization and Stability: DPC-d38 effectively solubilizes membrane proteins, preserving their native-like structure and function.[1][2] The phosphocholine headgroup mimics the headgroups of natural phospholipids, contributing to a biologically relevant environment.[2]
- Favorable Tumbling Rates: The relatively small size of DPC-d38 micelles leads to faster tumbling in solution, which is crucial for obtaining sharp, high-resolution NMR signals.[2]



 Deuteration Advantage: The use of perdeuterated DPC-d38 is critical for proton-detected NMR experiments. Deuteration eliminates the strong, interfering proton signals from the detergent itself, which would otherwise obscure the signals from the protein of interest.[3]
 This also reduces proton relaxation pathways and strong dipole-dipole interactions that can lead to line broadening, thereby improving spectral quality.[3]

Data Presentation: Physicochemical Properties of Dodecylphosphocholine-d38

The selection of appropriate experimental conditions is critically dependent on the physicochemical properties of the detergent. The following table summarizes key quantitative data for DPC-d38.



Property	Value	Notes
CAS Number	130890-78-7	[1][4]
Molecular Formula	C17D38NO4P	[1]
Molecular Weight	~389.7 g/mol	[1][4]
Isotopic Purity	≥98 atom % D	[2][4]
Chemical Purity	≥98%	[4]
Critical Micelle Concentration (CMC)	~1.1 - 1.5 mM	In aqueous solution. The CMC can be influenced by factors such as temperature and ionic strength.[5][6]
Aggregation Number	44 - 80	Varies with concentration, temperature, and the presence of a solubilized protein.[2]
Solubility in PBS (pH 7.2)	>25 mg/mL	[3]
Solubility in Organic Solvents	Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol.	[3]
Appearance	White to off-white crystalline solid	[1][3]

Experimental Protocols

The successful application of DPC-d38 in NMR studies hinges on robust and reproducible experimental protocols. This section details methodologies for sample preparation and NMR data acquisition.

Membrane Protein Sample Preparation in DPC-d38 Micelles

The goal of sample preparation is to reconstitute the purified membrane protein into DPC-d38 micelles while maintaining its structural integrity. The choice of method often depends on the



specific properties of the protein.

Protocol 1: Direct Solubilization

This method is suitable for proteins that are stable and can be directly transferred into the detergent environment.

- Protein Purification: Purify the membrane protein of interest in a suitable, often milder, detergent (e.g., LDAO or DDM).
- DPC-d38 Stock Solution: Prepare a concentrated stock solution of DPC-d38 in the desired NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5). The concentration should be well above the CMC (e.g., 150-300 mM).
- Detergent Exchange:
 - Bind the purified protein to an affinity resin (e.g., Ni-NTA for His-tagged proteins).
 - Wash the resin extensively with the NMR buffer containing a concentration of DPC-d38 at or above its CMC to replace the initial purification detergent.
 - Elute the protein-DPC-d38 complex from the resin.
- Concentration and Buffer Exchange:
 - Concentrate the eluted sample using a centrifugal concentrator with an appropriate molecular weight cutoff (MWCO).
 - Perform several cycles of dilution with the final NMR buffer (containing DPC-d38) and reconcentration to ensure complete buffer exchange.
- Final Sample Preparation:
 - Concentrate the sample to the final desired volume (typically 300-500 μL).
 - Add D₂O to a final concentration of 5-10% for the NMR lock signal.



 Transfer the sample to a high-quality NMR tube and centrifuge at low speed to remove any precipitate.[2]

Protocol 2: Co-lyophilization with Organic Solvent

This method can be effective for peptides or proteins that are difficult to reconstitute directly and may result in improved spectral quality.[1]

- Initial Mixture: Dissolve the purified, lyophilized protein/peptide and the required amount of DPC-d38 powder together in an organic solvent such as hexafluoro-isopropanol (HFIP).
- Sonication: Sonicate the solution for approximately 10 minutes at a controlled temperature (e.g., 50°C) to ensure a homogeneous mixture.[1]
- Lyophilization: Lyophilize the mixture until a dry, oily residue remains. This step removes the organic solvent.
- Rehydration and Second Lyophilization: Dissolve the residue in an aqueous buffer and then lyophilize to dryness again to remove any residual organic solvent.[1]
- Final Sample Preparation:
 - Dissolve the final lyophilized powder in the NMR buffer containing 5-10% D₂O.
 - Vortex until the solid material is completely dissolved and incubate briefly at a slightly elevated temperature (e.g., 37°C for 15 minutes) to facilitate micelle formation and protein insertion.[1]
 - Transfer the final sample to an NMR tube.

NMR Data Acquisition

The following are general guidelines for acquiring NMR data on a membrane protein solubilized in DPC-d38 micelles. Specific parameters will need to be optimized for each sample.

 Spectrometer: High-field NMR spectrometers (≥600 MHz) equipped with a cryoprobe are recommended to maximize sensitivity and resolution.[7]



- Temperature: The optimal temperature for data acquisition is a compromise between protein stability and spectral resolution. A typical starting point is in the range of 25-50°C.[7]
- Typical Experiments:
 - 2D ¹H-¹⁵N HSQC/TROSY: This is the workhorse experiment for assessing sample quality, and for resonance assignment and interaction studies of ¹⁵N-labeled proteins.
 - 3D Triple-Resonance Experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH):
 These are essential for the sequential backbone resonance assignment of uniformly ¹³C,
 ¹⁵N-labeled proteins.[7]
 - 3D NOESY Experiments (e.g., ¹⁵N-edited NOESY-HSQC, ¹³C-edited NOESY-HSQC): These experiments provide through-space distance restraints, which are crucial for structure determination.
- Typical Concentrations:

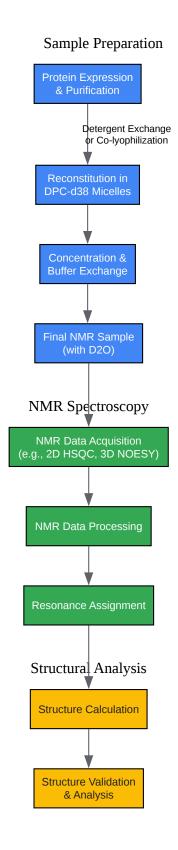
Protein: 0.1 - 1.0 mM.[1]

DPC-d38: 100 - 300 mM.[1][4]

Mandatory Visualization

The following diagrams illustrate the general workflow for utilizing DPC-d38 in membrane protein NMR studies and the logical relationships influencing the properties of DPC-d38 micelles.

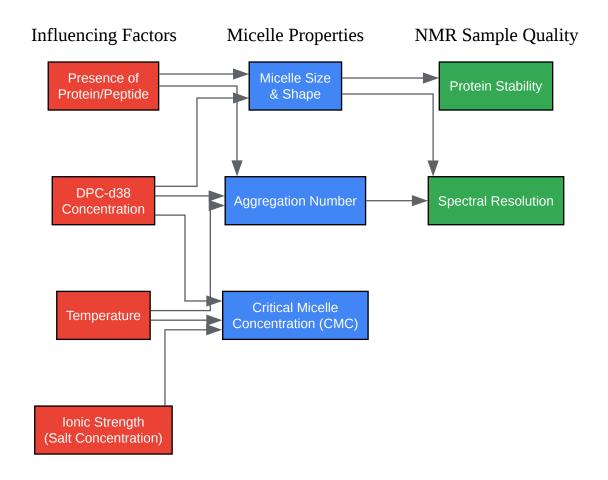




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Caption: Experimental workflow for NMR studies of membrane proteins using DPC-d38.





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Caption: Logical relationships of factors affecting DPC-d38 micelle properties for NMR studies.

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